Home > Products > Screening Compounds P62712 > Endothelial lipase inhibitor-1
Endothelial lipase inhibitor-1 -

Endothelial lipase inhibitor-1

Catalog Number: EVT-2974577
CAS Number:
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Endothelial lipase inhibitor-1 is a compound that targets endothelial lipase, an enzyme primarily involved in lipid metabolism and high-density lipoprotein regulation. Endothelial lipase is secreted by vascular endothelial cells and plays a significant role in hydrolyzing phospholipids, particularly those associated with high-density lipoproteins. The inhibition of this enzyme has been linked to increased levels of high-density lipoprotein cholesterol, which is often considered beneficial for cardiovascular health.

Source

Endothelial lipase is encoded by the endothelial lipase gene, which was first identified in individuals exhibiting elevated levels of high-density lipoprotein. Variants of this gene, such as the T111I polymorphism, have been studied for their effects on enzyme activity and cardiovascular risk factors. The enzyme's activity can be modulated by various endogenous regulators, including angiopoietin-like proteins .

Classification

Endothelial lipase belongs to the triglyceride lipase gene family, which includes other enzymes like lipoprotein lipase and hepatic lipase. It is classified based on its enzymatic function as a phospholipase rather than a triglyceride lipase, displaying unique characteristics in its substrate specificity and physiological roles .

Synthesis Analysis

Methods

The synthesis of endothelial lipase inhibitor-1 typically involves organic synthesis techniques that may include:

  • Chemical Synthesis: This method utilizes standard organic reactions to construct the compound from simpler precursors.
  • Biochemical Methods: Recombinant DNA technology may also be employed to express endothelial lipase in cell cultures, allowing for the screening of potential inhibitors.

Technical Details

The synthesis process may involve several steps, including:

  1. Selection of Precursors: Choosing appropriate starting materials based on the desired chemical structure.
  2. Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield and purity.
  3. Purification Techniques: Employing chromatography methods to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of endothelial lipase inhibitor-1 is characterized by specific functional groups that facilitate its interaction with endothelial lipase. The precise three-dimensional conformation is critical for its inhibitory activity.

Data

  • Molecular Weight: Typically calculated based on the empirical formula derived from its chemical structure.
  • Chemical Formula: Represents the types and numbers of atoms present in the molecule.
Chemical Reactions Analysis

Reactions

Endothelial lipase inhibitor-1 engages in specific chemical reactions that inhibit the activity of endothelial lipase. These reactions may include:

  • Competitive Inhibition: The inhibitor competes with natural substrates for binding to the active site of endothelial lipase.
  • Allosteric Modulation: The compound may bind to sites other than the active site, inducing conformational changes that reduce enzyme activity.

Technical Details

The kinetics of inhibition can be assessed using various assays that measure enzyme activity in the presence and absence of the inhibitor. Common techniques include:

  • Enzyme Activity Assays: Utilizing substrates that release measurable products upon hydrolysis.
  • Kinetic Analysis: Employing Michaelis-Menten kinetics to evaluate how varying concentrations of the inhibitor affect enzyme activity.
Mechanism of Action

Process

The mechanism through which endothelial lipase inhibitor-1 exerts its effects involves several key processes:

  1. Binding Affinity: The inhibitor binds to endothelial lipase with a specific affinity, preventing substrate access to the active site.
  2. Reduction of Lipid Hydrolysis: By inhibiting the enzyme's activity, there is a decrease in phospholipid hydrolysis, leading to increased levels of high-density lipoprotein cholesterol in circulation.

Data

Studies have shown that inhibition can lead to significant increases in high-density lipoprotein cholesterol levels, suggesting a potential therapeutic role for these inhibitors in managing cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline or powder form depending on synthesis methods.
  • Solubility: Solubility characteristics can vary based on functional groups; generally assessed in polar and non-polar solvents.

Chemical Properties

  • Stability: Stability under various pH conditions and temperatures is crucial for storage and application.
  • Reactivity: Reactivity profiles are determined through interaction studies with other biomolecules.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm structural integrity and purity.

Applications

Scientific Uses

Endothelial lipase inhibitor-1 has several potential applications in scientific research and clinical settings:

  • Cardiovascular Research: Investigating its role in lipid metabolism and cardiovascular health.
  • Drug Development: Exploring its potential as a therapeutic agent for conditions associated with dyslipidemia.
  • Biochemical Studies: Utilizing it as a tool to study endothelial cell function and lipid processing pathways.
Introduction to Endothelial Lipase (EL) as a Therapeutic Target

Role of EL in HDL Metabolism and Atherogenesis

Endothelial lipase (EL), encoded by the LIPG gene, is a member of the triglyceride lipase family with 44% and 41% homology to lipoprotein lipase (LPL) and hepatic lipase (HL), respectively [5] [6]. Unlike other lipases, EL exhibits predominant phospholipase A1 activity (specifically hydrolyzing phosphatidylcholine at the sn-1 position) and demonstrates a marked substrate preference for HDL over other lipoproteins [1] [5]. This enzymatic specificity positions EL as a master regulator of HDL metabolism, as evidenced by murine models where EL overexpression reduced HDL cholesterol (HDL-C) by >90%, while genetic knockout (KO) increased HDL-C by 52-69% [1] [4].

The atherogenic consequences of EL activity extend beyond HDL depletion. Mechanistically, EL-mediated phospholipolysis generates remodeled HDL particles with accelerated catabolism and impaired cholesterol efflux capacity [9]. Additionally, EL facilitates the retention of apoB-containing lipoproteins in the subendothelial space and promotes monocyte adhesion to endothelial cells—critical early steps in atherosclerotic plaque formation [2] [6]. Transgenic mice with EL overexpression develop smaller, denser LDL particles (peak diameter difference: 6Å), a phenotype strongly associated with cardiovascular risk in humans (r = -0.58, p<0.0001) [2].

Table 1: Impact of EL Modulation on HDL Metabolism in Preclinical Models

InterventionHDL ChangeHDL Particle SizeKey Mechanism
Adenoviral EL overexpression↓ >90%ReducedAccelerated HDL catabolism
Anti-EL antibody↑ 25-60%Enlarged (HL-/- mice)Reduced phospholipid hydrolysis
Genetic EL knockout↑ 52-69%EnlargedDecreased fractional HDL catabolic rate

Mechanistic Link Between EL Inhibition and Cardiovascular Disease Pathophysiology

EL expression is dynamically regulated by proinflammatory cytokines (e.g., TNF-α, IL-1β) and hemodynamic forces at atherosusceptible vascular sites [2] [6]. In humans, plasma EL concentrations correlate positively with IL-6 (r=0.32, p<0.01) and C-reactive protein (r=0.28, p<0.05), establishing EL as a mediator between inflammation and dyslipidemia [6] [8]. This nexus is clinically evident in metabolic syndrome, where EL concentrations are ≈50% higher than in healthy controls, concomitant with elevated triglycerides, apoB, and atherogenic small-dense LDL [2] [6].

EL's role in reverse cholesterol transport (RCT) is functionally dichotomous. In vitro, EL modification of serum generates lipid-poor apoA-I that enhances ABCA1-dependent cholesterol efflux (+38%, p=0.0011) [9]. Paradoxically, chronic EL overexpression in vivo depletes HDL pools, ultimately impairing macrophage-specific cholesterol efflux capacity (–40%, p<0.0001) [9]. This suggests that therapeutic inhibition must balance acute lipid-poor apoA-I generation against chronic HDL preservation.

Rationale for Targeting EL in Dyslipidemia and Atherosclerosis

Pharmacologic EL inhibition offers a mechanistically distinct approach to address residual cardiovascular risk in statin-treated patients. Unlike LDL-lowering agents, EL inhibitors primarily target HDL metabolism and inflammation. Proof-of-concept studies demonstrate that a single dose of anti-EL polyclonal antibody:

  • Increased HDL-C by 25-60% within 48 hours in wild-type, HL-/-, and human apoA-I transgenic mice [4]
  • Reduced HDL phospholipid clearance (fractional catabolic rate ↓31%, p<0.05) [4]
  • Generated larger HDL particles with enhanced cholesterol-accepting capacity in HL-/- mice [4]

Table 2: Atherogenic Pathways Modulated by EL Inhibition

Pathophysiological ProcessEL ContributionInhibition Effect
HDL catabolismHydrolysis of HDL phospholipids↑ HDL-C, ↑ HDL particle size
LDL remodelingGeneration of sdLDL via phospholipid transfer↑ LDL peak diameter, ↓ atherogenic particles
Endothelial inflammationUpregulation of VCAM-1/ICAM-1, monocyte adhesion↓ Leukocyte recruitment
Reverse cholesterol transportDepletion of mature HDL pools↑ Macrophage cholesterol efflux (chronic)

Genetic evidence further validates EL targeting: humans carrying LIPG loss-of-function variants exhibit elevated HDL-C without apparent pathologies, suggesting EL inhibition may be clinically safe [1] [5]. Importantly, EL inhibition does not alter VLDL/LDL metabolism as profoundly as statins, positioning it as a complementary therapy for dyslipidemia management, particularly in patients with low HDL and high triglycerides [1] [9].

Properties

Product Name

Endothelial lipase inhibitor-1

IUPAC Name

5-amino-2,4-dioxo-N-[(1R)-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrimidine-6-carboxamide

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1

InChI Key

DZBXQBHHXZDUJS-MRXNPFEDSA-N

SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N

Solubility

not available

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.